molecular formula C9H9F4N B12828569 (R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

Cat. No.: B12828569
M. Wt: 207.17 g/mol
InChI Key: ZBOWUJJDCNGTEL-MRVPVSSYSA-N
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Description

®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro substituents on its phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with trifluoromethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods: In an industrial setting, the production of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the ®-enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with substituted fluoro or trifluoromethyl groups.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways such as dopaminergic, serotonergic, or adrenergic pathways, depending on its specific application.

Comparison with Similar Compounds

    (S)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.

    4-Fluoro-3-methylphenylamine: A structurally similar compound lacking the trifluoromethyl group.

    2,2,2-Trifluoro-1-phenylethan-1-amine: A compound with a similar trifluoromethyl group but different substitution on the phenyl ring.

Uniqueness: ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and fluoro substituents, which confer distinct physicochemical properties and potential biological activities.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI Key

ZBOWUJJDCNGTEL-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)F

Origin of Product

United States

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